3-fluoro-N-(3-methoxyphenyl)benzamide
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Overview
Description
3-fluoro-N-(3-methoxyphenyl)benzamide is a chemical compound with the molecular formula C14H12FNO2 and a molecular weight of 245.256 g/mol . It is a member of the benzamide class of compounds, which are known for their diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 3-fluoro-N-(3-methoxyphenyl)benzamide typically involves the reaction of 3-methoxyaniline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
3-fluoro-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzamide can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
3-fluoro-N-(3-methoxyphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Material Science: It is employed in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-fluoro-N-(3-methoxyphenyl)benzamide can be compared with other benzamide derivatives, such as:
4-fluoro-N-(3-methoxyphenyl)benzamide: Similar in structure but with the fluorine atom at the 4-position instead of the 3-position.
3-chloro-N-(3-methoxyphenyl)benzamide: Similar but with a chlorine atom instead of a fluorine atom.
3-fluoro-N-(4-methoxyphenyl)benzamide: Similar but with the methoxy group at the 4-position instead of the 3-position.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and binding characteristics.
Properties
IUPAC Name |
3-fluoro-N-(3-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-18-13-7-3-6-12(9-13)16-14(17)10-4-2-5-11(15)8-10/h2-9H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRLXRSVFNWGJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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